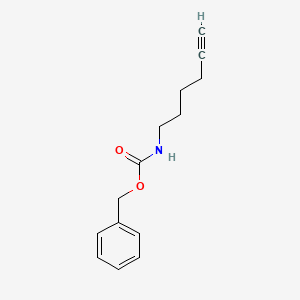
(R)-4-Amino-3-fluoro-2-methyl-2-butanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-Amino-3-fluoro-2-methyl-2-butanol is an organic compound with a unique structure that includes an amino group, a fluorine atom, and a hydroxyl group attached to a butanol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Amino-3-fluoro-2-methyl-2-butanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-2-butanol and fluorinating agents.
Amination: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or amine derivatives under controlled conditions.
Chiral Resolution: The final step involves chiral resolution to obtain the ®-enantiomer, which can be achieved using chiral catalysts or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of ®-4-Amino-3-fluoro-2-methyl-2-butanol may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for chiral resolution and purification is also common to meet the demands of large-scale production.
化学反应分析
Types of Reactions
®-4-Amino-3-fluoro-2-methyl-2-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Ammonia, amine derivatives, and other nucleophiles under controlled temperature and pH conditions.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
®-4-Amino-3-fluoro-2-methyl-2-butanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of ®-4-Amino-3-fluoro-2-methyl-2-butanol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific pathway involved. The fluorine atom enhances its binding affinity and specificity, while the amino group facilitates interactions with biological molecules.
相似化合物的比较
Similar Compounds
(S)-4-Amino-3-fluoro-2-methyl-2-butanol: The enantiomer of the compound with different stereochemistry.
4-Amino-3-fluoro-2-methyl-2-butanol: Without specific stereochemistry.
4-Amino-2-methyl-2-butanol: Lacks the fluorine atom.
Uniqueness
®-4-Amino-3-fluoro-2-methyl-2-butanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The ®-enantiomer also exhibits specific interactions with chiral biological targets, making it valuable for research and therapeutic applications.
This detailed article provides a comprehensive overview of ®-4-Amino-3-fluoro-2-methyl-2-butanol, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
(3R)-4-amino-3-fluoro-2-methylbutan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12FNO/c1-5(2,8)4(6)3-7/h4,8H,3,7H2,1-2H3/t4-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFKDKWENVIYDB-SCSAIBSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(CN)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H](CN)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
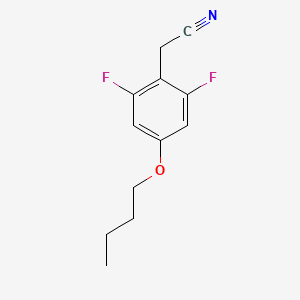
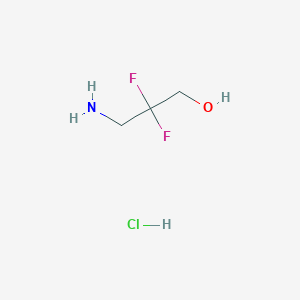
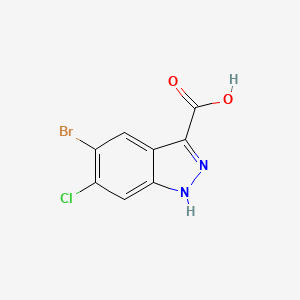
![9-bromo-3-(2-bromoacetyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one](/img/structure/B1380539.png)

![2-[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]acetic acid](/img/structure/B1380542.png)

![1-Methyl-3-[1-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B1380544.png)
![4-[(2-Aminoethyl)(methyl)amino]butan-2-ol dihydrochloride](/img/structure/B1380545.png)
![[1-(Aminomethyl)-3-phenylcyclobutyl]methanol hydrochloride](/img/structure/B1380546.png)
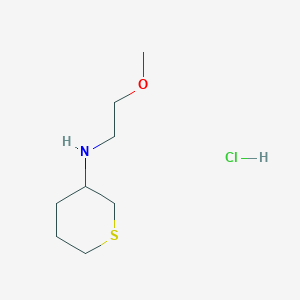
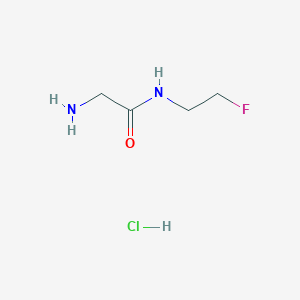
![2-Bromo-1-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]ethanone hydrobromide](/img/structure/B1380551.png)
